Lipophilicity (XLogP3) Comparison of 2-Alkyl-1,3,4-oxadiazole Analogs
2-Isopropyl-1,3,4-oxadiazole exhibits a computed XLogP3 value of 0.9, providing a quantifiable measure of its lipophilicity [1]. This is in contrast to the 2-ethyl analog, which is reported to have a LogP of 1.5 . The lower lipophilicity of the isopropyl derivative may be advantageous in drug design contexts where reduced logD is associated with improved metabolic stability and a lower risk of hERG inhibition [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 2-Ethyl-1,3,4-oxadiazole: LogP = 1.5 |
| Quantified Difference | ΔLogP = -0.6 |
| Conditions | Computed using XLogP3 (PubChem) for target; vendor-reported for comparator. |
Why This Matters
Lower lipophilicity can translate to better aqueous solubility and potentially reduced off-target toxicity, impacting lead optimization and formulation.
- [1] PubChem. (2026). Compound Summary for CID 10486815, 2-Isopropyl-1,3,4-oxadiazole. View Source
- [2] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. View Source
